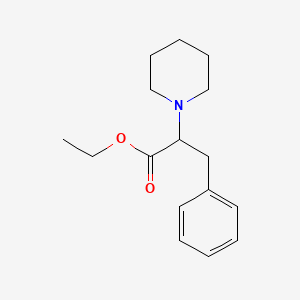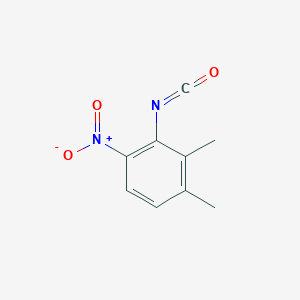
Dihydroxy-1,2,4-triazine-6-carboxylic acid
Übersicht
Beschreibung
“Dihydroxy-1,2,4-triazine-6-carboxylic acid” is a chemical compound with the molecular formula C4H3N3O4 . It’s a derivative of triazine, which is a class of nitrogen-containing heterocycles .
Synthesis Analysis
The synthesis of 1,2,4-triazine derivatives has been studied extensively. For instance, 37 h-DAAO inhibitors based on a 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione scaffold were obtained to construct the optimal comparative molecular field analysis . Another study reported the synthesis of elongated tricarboxylic acid linkers as carboxylic acids .Molecular Structure Analysis
The molecular structure of “Dihydroxy-1,2,4-triazine-6-carboxylic acid” involves a triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms .Chemical Reactions Analysis
1,2,4-Triazine derivatives have been found to exhibit a variety of biological activities such as antifungal, anti-HIV, anticancer, anti-inflammatory, analgesic, and antihypertensive . The hydrogen bonds produced by the triazine structure with protein and the hydrophobic interactions play an important role in the stability of the inhibitor at the binding site of the protein .Wissenschaftliche Forschungsanwendungen
Antitumor Properties
“Dihydroxy-1,2,4-triazine-6-carboxylic acid” derivatives have been studied for their potential antitumor properties. Compounds like hexamethylmelamine (HMM) and 2-amino-4-morpholino-s-triazine are clinically used to treat lung, breast, and ovarian cancer . The hydroxylated metabolite of HMM, known as hydroxymethylpentamethylmelamine (HMPMM), corresponds to the major active form of HMM, indicating the significance of hydroxylation in triazine compounds for antitumor activity .
Aromatase Inhibitory Activity
Recent studies have shown that certain 1,3,5-triazine derivatives exhibit significant aromatase inhibitory activity. This is crucial for the treatment of hormone-sensitive cancers, such as breast cancer, where the inhibition of aromatase can reduce estrogen levels and thus slow down the growth of estrogen-dependent tumors .
Corticotrophin-Releasing Factor 1 Receptor Antagonist
The compound “Dihydroxy-1,2,4-triazine-6-carboxylic acid” has been discovered to be a potent corticotrophin-releasing factor 1 receptor antagonist . This activity is important for the development of treatments for depression, anxiety, and other stress-related disorders.
Leukotriene C4 Antagonist
1,3,5-Triazine derivatives have shown potent activity against leukotriene C4 (LTC4) antagonist, which possess a protective effect on HCl.ethanol-induced gastric lesions . This suggests a potential therapeutic application in the treatment of gastric ulcers and related gastrointestinal disorders.
Siderophore-Mediated Drug Applications
The structure of “Dihydroxy-1,2,4-triazine-6-carboxylic acid” presents potential use as siderophore (microbial iron shelter) mediated drug . This application is particularly relevant in the field of microbiology and infectious diseases, where the chelation of iron is a strategy to inhibit bacterial growth.
Antiparasitic Activity
Some 1,3,5-triazine substituted polyamines have been tested for in vitro activity against the protozoan parasite Trypanosoma brucei, the causative organism of Human African Trypanosomiasis . This highlights the potential of triazine derivatives in the development of new antiparasitic drugs.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3,5-dioxo-2H-1,2,4-triazine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N3O4/c8-2-1(3(9)10)6-7-4(11)5-2/h(H,9,10)(H2,5,7,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLKNGGRZZIWWLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NNC(=O)NC1=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90408051 | |
| Record name | dihydroxy-1,2,4-triazine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90408051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dihydroxy-1,2,4-triazine-6-carboxylic acid | |
CAS RN |
13924-15-7 | |
| Record name | dihydroxy-1,2,4-triazine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90408051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![6-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1335800.png)
![1,10b-Dihydropyrazolo[1,5-c]quinazoline-5-thiol](/img/structure/B1335802.png)

![N-[1-(4-nitrophenyl)ethyl]acetamide](/img/structure/B1335806.png)

![3-{1,3,3-Trimethyl-6-azabicyclo[3.2.1]octan-6-yl}-1,2-dihydroquinoxalin-2-one](/img/structure/B1335812.png)

